1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine
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Overview
Description
1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The specific steps are as follows:
Preparation of 4-bromobenzyl azide: This is achieved by reacting 4-bromobenzyl bromide with sodium azide in a suitable solvent such as dimethylformamide (DMF).
Formation of the triazole ring: The 4-bromobenzyl azide is then reacted with phenylacetylene in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a solvent like tert-butanol/water mixture. This results in the formation of the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The triazole ring can participate in redox reactions, although these are less common.
Coupling reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling reactions: Often require palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative, while a Suzuki coupling would result in a biaryl compound.
Scientific Research Applications
1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine has several applications in scientific research:
Medicinal chemistry: It is used in the design and synthesis of potential therapeutic agents due to its biological activity.
Biological studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Material science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance binding affinity through hydrophobic interactions or halogen bonding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzyl)-4-methyl-1H-1,2,3-triazol-5-ylamine: Similar structure but with a methyl group instead of a phenyl group.
1-(4-Bromobenzyl)-4-phenyl-1H-1,2,4-triazol-5-ylamine: Similar structure but with a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
Uniqueness
1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazol-5-ylamine is unique due to the combination of the 1,2,3-triazole ring with the bromobenzyl and phenyl groups. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4/c16-13-8-6-11(7-9-13)10-20-15(17)14(18-19-20)12-4-2-1-3-5-12/h1-9H,10,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZLQUUXBBUGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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